N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide
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Overview
Description
N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide is a synthetic organic compound characterized by the presence of an adamantane moiety and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide typically involves the reaction of 1-adamantanol with 2-bromoethylamine hydrobromide to form the intermediate 2-(1-adamantyloxy)ethylamine. This intermediate is then reacted with 3-(2-fluorophenyl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group in the propanamide can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of the propanamide.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 2-(1-adamantyl)ethyl-3-hydroxybutyric acid
Uniqueness
N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide is unique due to the combination of the adamantane and fluorophenyl groups, which confer distinct physicochemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications .
Properties
Molecular Formula |
C21H28FNO2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C21H28FNO2/c22-19-4-2-1-3-18(19)5-6-20(24)23-7-8-25-21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2,(H,23,24) |
InChI Key |
DPWFIAXLICRPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)CCC4=CC=CC=C4F |
Origin of Product |
United States |
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